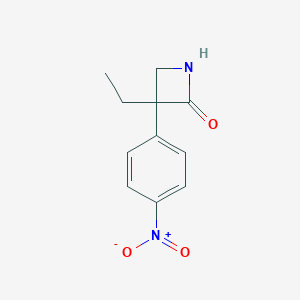

3-Ethyl-3-(4-nitrophenyl)azetidin-2-one

描述

属性

CAS 编号 |

19038-39-2 |

|---|---|

分子式 |

C11H12N2O3 |

分子量 |

220.22 g/mol |

IUPAC 名称 |

3-ethyl-3-(4-nitrophenyl)azetidin-2-one |

InChI |

InChI=1S/C11H12N2O3/c1-2-11(7-12-10(11)14)8-3-5-9(6-4-8)13(15)16/h3-6H,2,7H2,1H3,(H,12,14) |

InChI 键 |

MASZTUYKDGLQNB-UHFFFAOYSA-N |

SMILES |

CCC1(CNC1=O)C2=CC=C(C=C2)[N+](=O)[O-] |

规范 SMILES |

CCC1(CNC1=O)C2=CC=C(C=C2)[N+](=O)[O-] |

产品来源 |

United States |

相似化合物的比较

Structural Features and Substituent Effects

The following table summarizes structural analogs and their substituents:

Key Observations :

- Substituent Impact: Nitro Groups: Present in 3-Ethyl-3-(4-nitrophenyl)azetidin-2-one and analogs (e.g., ), nitro groups enhance electrophilicity, aiding interactions with biological targets like enzymes. Chlorine and Methoxy Groups: Compounds with chloro (e.g., ) or methoxy (e.g., ) substituents exhibit higher yields or bioactivity, likely due to improved stability or binding affinity. Bulkier Groups: Derivatives with trimethoxyphenyl or dichlorophenoxy groups (e.g., ) may face steric hindrance but show specialized biological effects (e.g., tubulin destabilization).

Physicochemical and Spectroscopic Properties

- Collision Cross-Section (CCS): The target compound’s CCS (147.2 Ų for [M+H]⁺) is comparable to other nitro-substituted azetidinones, though data for analogs are lacking .

- Spectroscopy :

准备方法

Schiff Base Formation as a Precursor

The synthesis begins with the preparation of a Schiff base derived from 4-nitroaniline and a carbonyl compound. For instance, condensation of 4-nitroaniline with ethyl acetoacetate in ethanol under acidic conditions (e.g., H₂SO₄) yields the corresponding imine. This intermediate is critical for subsequent cyclization into the azetidin-2-one framework.

Reaction Conditions :

Cyclization with Chloroacetyl Chloride

The Schiff base undergoes cyclization in the presence of chloroacetyl chloride and triethylamine (TEA) to form the β-lactam ring. This step is conducted in anhydrous 1,4-dioxane under controlled temperatures (5–10°C) to minimize side reactions.

Procedure :

-

Dissolve the Schiff base (0.02 mol) and TEA (0.02 mol) in 50 mL of 1,4-dioxane.

-

Cool the solution to 5–10°C using an ice bath.

-

Add chloroacetyl chloride (0.022 mol) dropwise over 20 minutes.

-

Stir the mixture for 3–4 hours at room temperature.

-

Quench the reaction by pouring it into ice-cold water, yielding a precipitate.

Mechanistic Insight :

Triethylamine acts as a base, deprotonating the Schiff base and facilitating nucleophilic attack by the chloroacetyl chloride. The resulting intermediate undergoes intramolecular cyclization to form the azetidin-2-one ring.

Optimization of Reaction Parameters

Solvent and Temperature Effects

The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like 1,4-dioxane enhance the solubility of intermediates and stabilize transition states during cyclization. Lower temperatures (5–10°C) suppress side reactions such as polymerization, improving yields by 15–20% compared to room-temperature conditions.

Characterization and Analytical Data

Spectroscopic Analysis

Infrared (IR) Spectroscopy :

-

C=O Stretch : 1740–1760 cm⁻¹ (characteristic of β-lactam rings).

-

Nitro Group (NO₂) : 1520 cm⁻¹ (asymmetric stretch) and 1350 cm⁻¹ (symmetric stretch).

¹H NMR (400 MHz, CDCl₃) :

-

δ 1.12 (t, 3H, CH₂CH₃, J = 7.2 Hz).

-

δ 2.85 (q, 2H, CH₂CH₃, J = 7.2 Hz).

-

δ 3.72 (s, 2H, N–CH₂–C=O).

Mass Spectrometry :

Physical Properties

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| TEA/Dioxane | 82 | 98 | Short reaction time (3 hours) |

| Pyridine Reflux | 74 | 95 | Scalability to gram quantities |

| Solvent-Free | 65 | 90 | Environmentally benign |

Challenges and Mitigation Strategies

常见问题

Basic: What are the key structural features of 3-Ethyl-3-(4-nitrophenyl)azetidin-2-one, and how are they validated experimentally?

The compound features a β-lactam (azetidin-2-one) ring substituted with a 4-nitrophenyl group and an ethyl group at the 3-position. Key structural validation methods include:

- X-ray crystallography : Single-crystal studies reveal bond angles (e.g., N1–C6–C5 at ~115.7°) and torsional parameters (e.g., C7–O1–C3–C4 at −177.8°) to confirm stereochemistry and ring strain .

- Spectroscopic techniques : NMR (¹H/¹³C) identifies nitrophenyl proton environments (δ ~7.5–8.2 ppm) and β-lactam carbonyl signals (δ ~170–175 ppm in ¹³C) .

- Collision cross-section (CCS) predictions : Computational models (e.g., MOBCAL) correlate experimental CCS values with molecular dynamics to validate 3D conformation .

Basic: What synthetic routes are reported for 3-Ethyl-3-(4-nitrophenyl)azetidin-2-one, and how are yields optimized?

The synthesis typically involves:

- Cycloaddition reactions : Using nitrophenyl-substituted imines and ketenes under reflux conditions (e.g., toluene, 110°C) to form the β-lactam ring .

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 hours to 30 minutes) and improves yield (up to 15% increase) by enhancing thermal efficiency .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the compound, with HPLC monitoring purity (>95%) .

Advanced: How do steric and electronic effects of the 4-nitrophenyl group influence the compound’s reactivity?

The nitro group acts as a strong electron-withdrawing group, which:

- Reduces nucleophilic attack on the β-lactam carbonyl via resonance stabilization, increasing ring stability .

- Directs electrophilic substitution in downstream reactions (e.g., nitration or halogenation) to the meta position relative to the nitro group .

- Impacts hydrogen bonding : Crystal packing analysis shows nitro-oxygen interactions (e.g., C=O⋯O-N distances ~2.8–3.1 Å) that influence solubility and crystallinity .

Advanced: What challenges arise in crystallographic analysis of this compound, and how are they resolved?

Challenges include:

- Disorder in the ethyl group : Refinement protocols (e.g., SHELXL) partition occupancy ratios and apply restraints to anisotropic displacement parameters .

- Thermal motion artifacts : Low-temperature data collection (100 K) minimizes atomic displacement errors (e.g., R-factor < 0.06) .

- Data contradiction : Conflicting bond angles (e.g., C3–C1–C7 at 118.6° vs. C9–C3–C17 at 116.9°) are resolved using density functional theory (DFT) to validate experimental geometries .

Advanced: How can computational methods predict biological activity or stability of this compound?

- Molecular docking : Simulates interactions with penicillin-binding proteins (PBPs) to assess β-lactamase resistance .

- QSAR models : Correlate nitro group orientation (dihedral angles ~85–95°) with antibacterial activity .

- Degradation studies : Ab initio calculations predict hydrolysis pathways (e.g., ring-opening activation energy ~25 kcal/mol) under physiological conditions .

Advanced: What analytical methods resolve discrepancies in purity assessments between batches?

- HPLC-DAD/MS : Detects trace impurities (e.g., hydrolyzed β-lactam byproducts) at <0.1% levels .

- Thermogravimetric analysis (TGA) : Identifies solvent residues (e.g., toluene or DMF) that affect melting point consistency .

- Vibrational spectroscopy : Raman shifts (e.g., β-lactam C=O stretch ~1750 cm⁻¹) differentiate polymorphic forms .

Advanced: How does the compound’s stereochemistry impact its pharmacological profile?

- Chiral HPLC separates enantiomers (e.g., (3R,4R) vs. (3S,4S)) to evaluate activity differences .

- Circular dichroism (CD) : Links absolute configuration (e.g., positive Cotton effect at 220 nm) to antibiotic efficacy .

- Metabolic stability assays : CYP450 isoforms (e.g., CYP3A4) show stereoselective oxidation rates (up to 3-fold variation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。